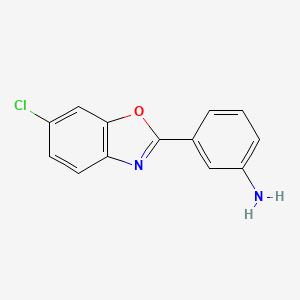

3-(6-Chloro-1,3-benzoxazol-2-yl)aniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(6-chloro-1,3-benzoxazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O/c14-9-4-5-11-12(7-9)17-13(16-11)8-2-1-3-10(15)6-8/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYOQZGWIBYYUPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=NC3=C(O2)C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

General Synthetic Routes for Benzoxazole (B165842) Derivatives

The benzoxazole scaffold is a prevalent structural motif in pharmacologically active compounds, necessitating a diverse array of synthetic strategies for its construction. These methods often begin with ortho-substituted phenols and employ various cyclization techniques.

Cyclocondensation Reactions from 2-Aminophenol (B121084) Precursors

The most traditional and widely utilized method for synthesizing the benzoxazole ring is the cyclocondensation of 2-aminophenol with a variety of carbonyl-containing compounds. olemiss.educhemicalbook.commdpi.com This versatile approach can utilize carboxylic acids, aldehydes, acyl chlorides, esters, or β-diketones as the carbonyl source. chemicalbook.commdpi.comorganic-chemistry.org

The general mechanism initiates with the nucleophilic attack of the amino group of 2-aminophenol on the carbonyl carbon of the reaction partner. This is typically followed by a dehydration step to form a Schiff base (when starting from an aldehyde) or an amide intermediate (when starting from a carboxylic acid or its derivative). Subsequent intramolecular nucleophilic attack by the phenolic hydroxyl group onto the imine or amide carbon leads to a cyclized intermediate. The final step is an aromatization, usually through the elimination of a water molecule, to yield the stable benzoxazole ring system. Polyphosphoric acid (PPA) is a common dehydrating agent used to facilitate this cyclodehydration.

Aerobic Oxidation Pathways for 2-Arylbenzoxazole Formation

In recent years, green chemistry principles have driven the development of synthetic routes that utilize molecular oxygen, often from ambient air, as the terminal oxidant. nih.gov In the context of 2-arylbenzoxazole formation from 2-aminophenols and aldehydes, aerobic oxidation provides an environmentally benign alternative to stoichiometric chemical oxidants for the final aromatization step.

This process typically involves the formation of a benzoxazoline intermediate, which is then dehydrogenated to the aromatic benzoxazole. This oxidation is often facilitated by a catalyst, such as an iron(III) chloride (FeCl₃) or copper-based system. nih.gov The use of air as the oxidant is advantageous due to its abundance, low cost, and the production of water as the only byproduct.

Utilization of Catalytic Systems in Benzoxazole Synthesis

A vast range of catalytic systems has been developed to improve the efficiency, yield, and conditions of benzoxazole synthesis. These catalysts can be broadly categorized as acid, metal, and nanocatalyst systems, among others.

Acid Catalysts : Both Brønsted acids (e.g., p-toluenesulfonic acid) and Lewis acids (e.g., samarium triflate, zinc triflate, indium(III) triflate) are effective in promoting the condensation and cyclization steps. chemicalbook.comorganic-chemistry.orgjocpr.com Ionic liquids with Brønsted acidity have also been employed as reusable, green catalyst options. nih.gov

Metal Catalysts : Transition metals like copper, palladium, nickel, and ruthenium play a significant role in modern benzoxazole synthesis. organic-chemistry.org Copper(II) oxide nanoparticles and copper iodide (CuI) have been used to catalyze intramolecular cyclizations. chemicalbook.comorganic-chemistry.org

Nanocatalysts : The high surface area of nanocatalysts offers enhanced catalytic activity. Systems such as magnetic nanoparticle-supported ionic liquids (LAIL@MNP) have been shown to be highly efficient and easily recoverable catalysts for the condensation of 2-aminophenols with aldehydes under solvent-free conditions. nih.govresearchgate.net

Below is a table summarizing various catalytic systems used in the synthesis of benzoxazole derivatives.

| Catalyst | Substrates | Reaction Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Samarium Triflate [Sm(OTf)₃] | o-Aminophenols and Aldehydes | Aqueous medium, mild conditions | Reusable, green, efficient | chemicalbook.comorganic-chemistry.org |

| Brønsted Acid and Copper Iodide (CuI) | 2-Aminophenols and β-Diketones | Acetonitrile, 80°C | Tolerates various substituents | organic-chemistry.org |

| LAIL@MNP (Magnetic Nanoparticle) | 2-Aminophenols and Aldehydes | Solvent-free, ultrasound, 70°C | High yield, fast, reusable, green | nih.govresearchgate.net |

| Indium(III) Triflate [In(OTf)₃] | 2-Aminophenols and Acyl Chlorides | Solvent-free | Efficient under solvent-free conditions | jocpr.com |

| Methanesulfonic Acid | 2-Aminophenol and Acid Chlorides | One-pot synthesis | Highly effective catalyst | jocpr.com |

Specific Synthetic Approaches to 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline and Related Chlorinated Aniline-Benzoxazole Structures

The synthesis of the target compound, this compound, requires careful selection of precursors to ensure the correct placement of the chloro and amino functional groups.

Functional Group Introduction via Acylation or Alkylation of Aniline (B41778) Moiety

Further diversification of this compound can be achieved by modifying the aniline's amino group. These transformations are standard procedures in organic synthesis.

Acylation : The primary amino group of the aniline moiety can be readily acylated to form amides. This is typically accomplished by reacting the aniline with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. For instance, reaction with chloroacetyl chloride would yield N-[3-(6-chloro-1,3-benzoxazol-2-yl)phenyl]-2-chloroacetamide. olemiss.eduproquest.com

Alkylation : The aniline nitrogen can also undergo N-alkylation. Direct alkylation with alkyl halides can sometimes lead to mixtures of mono- and di-alkylated products. More controlled methods, such as reductive amination with aldehydes or ketones, or specialized catalytic systems, are often preferred for synthesizing secondary or tertiary amines. le.ac.uknih.govorganic-chemistry.org

An alternative synthetic strategy involves the acylation of a substituted aniline precursor before the benzoxazole ring is formed. For example, a suitably substituted 3-halo-N-acyl aniline can undergo a base-mediated deprotonation and subsequent intramolecular cyclization to form the benzoxazole ring. This approach, often facilitated by continuous flow technology, allows for the formation of highly functionalized benzoxazoles. cam.ac.uk

Derivatization Strategies for Enhancing Biological Activity

The core structure of this compound serves as a valuable scaffold in medicinal chemistry. researchgate.netresearchgate.net Researchers have explored various derivatization strategies to modulate its physicochemical properties and enhance its interaction with biological targets, thereby improving its therapeutic potential. researchgate.netchemistryjournal.net These strategies primarily focus on two key areas: modification of the aniline substituent and manipulation of the substitution patterns on the benzoxazole ring.

Modification of the Aniline Substituent

The aniline moiety of the parent compound offers a prime site for chemical modification to influence biological activity. Structure-activity relationship (SAR) studies on related 2-aminophenyl benzoxazoles have demonstrated that even minor alterations to this ring can significantly impact efficacy, particularly in the development of antimicrobial agents. nih.gov

One key strategy involves the introduction of various substituents onto the aniline ring. Research has shown that the nature and position of these substituents can modulate the electronic properties and steric profile of the molecule, leading to enhanced biological effects. nih.gov For instance, in a study on 2-amino phenyl benzoxazoles, introducing an electron-withdrawing fluorine atom to the phenyl ring (analogous to the aniline ring) resulted in improved activity against E. coli. nih.gov The insertion of a secondary amine (NH group) to link the phenyl and benzoxazole rings is a foundational aspect of the 2-anilinobenzoxazole structure and is considered crucial for certain biological activities when compared to simpler 2-phenyl benzoxazoles. nih.gov

The following table summarizes the impact of substitutions on a related 2-amino phenyl benzoxazole scaffold against Escherichia coli.

| Compound Series | Aniline Ring Substituent | Observed Effect on E. coli Activity |

|---|---|---|

| 2-Aryl benzoxazole | None (Direct Phenyl-Benzoxazole Link) | Moderate Activity |

| 2-Amino phenyl benzoxazole | Unsubstituted (NH linker present) | Improved Activity |

| 2-Amino phenyl benzoxazole | Fluorine ('F') | Further Improved Activity nih.gov |

These findings underscore the significance of the aniline portion of the molecule as a target for derivatization. By systematically altering its substituents, chemists can fine-tune the compound's activity, potentially leading to the development of more potent and selective therapeutic agents. nih.gov

Manipulation of Substitution Patterns on the Benzoxazole Ring

The benzoxazole ring itself provides multiple positions for substitution, allowing for the modulation of the molecule's activity, selectivity, and pharmacokinetic properties. nih.gov While the parent compound is defined by a chlorine atom at the 6-position, altering or adding substituents at other available positions (such as 4, 5, and 7) is a key derivatization strategy. nih.govjocpr.com

SAR studies have consistently shown that substituents on the benzoxazole ring are critical determinants of biological activity. nih.gov For example, research on a series of benzoxazolylalanine derivatives revealed that introducing a bromine atom at the 7-position of the benzoxazole ring significantly increased antimicrobial activity. nih.gov The resulting compound was the most active in its series, with a minimal inhibitory concentration (MIC) nearly three times lower than its non-brominated counterpart. nih.gov This highlights the positive impact an electron-accepting substituent can have when added to the benzoxazole core. nih.gov

In another example, modifying a substituent at the 5-position of the benzoxazole ring from a carboxylic acid to its corresponding methyl ester derivative led to enhanced anti-psoriatic effects in a mouse model. nih.gov Both topical and oral administration of the methyl ester (MCBA) resulted in stronger anti-psoriatic effects compared to the carboxylic acid (CBA), demonstrating how functional group manipulation on the benzoxazole scaffold can improve biological outcomes. nih.gov

The table below illustrates how substitutions on the benzoxazole ring of related compounds affect their biological activity.

| Parent Scaffold | Benzoxazole Ring Modification | Resulting Biological Effect |

|---|---|---|

| Benzoxazolylalanine Derivative (H-Box(4Py)-OMe) | Addition of Bromine at 7-position | ~3x increase in antimicrobial activity nih.gov |

| 2-(4-Chlorophenyl)-5-benzoxazoleacetic acid (CBA) | Conversion of 5-acetic acid to 5-methyl acetate (B1210297) (MCBA) | Stronger anti-psoriatic effects nih.gov |

| 2-Amino phenyl benzoxazole | Addition of Methyl group at 7-position | Boosted antibacterial activity against E. coli nih.gov |

These examples demonstrate that the benzoxazole ring is a highly adaptable component of the molecule. Strategic manipulation of its substitution pattern is a powerful tool for optimizing the biological profile of this compound derivatives for various therapeutic applications. nih.govnih.gov

Biological Activity Profiles and Preclinical Evaluation

Anticancer Potential and Antitumor Activity

The antiproliferative activity of benzoxazole (B165842) derivatives has been evaluated against a panel of human cancer cell lines. These in vitro studies are crucial for determining the cytotoxic potential of a compound and its selectivity towards cancer cells. For instance, a series of newly synthesized benzoxazole derivatives were tested against human breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines, showing promising inhibitory activities with IC50 values in the micromolar range. nih.gov

The data from these studies indicate that slight modifications to the benzoxazole scaffold can significantly impact the antiproliferative potency. The table below summarizes the in vitro antiproliferative activity of representative benzoxazole and aniline (B41778) derivatives against various cancer cell lines.

The anticancer effects of 3-(6-chloro-1,3-benzoxazol-2-yl)aniline and its analogs are often mediated by the inhibition of specific enzymes that are critical for the proliferation and survival of cancer cells.

Kinases are a major class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of cancer. ed.ac.uk Consequently, kinase inhibitors have become a cornerstone of targeted cancer therapy.

VEGFR Kinase: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis and is largely driven by vascular endothelial growth factors (VEGFs) and their receptors (VEGFRs). nih.gov The inhibition of VEGFR-2, a key receptor tyrosine kinase, is a validated strategy for cancer treatment. nih.govnih.gov A series of novel benzoxazole derivatives have been designed and synthesized as potential VEGFR-2 inhibitors. nih.gov Several of these compounds exhibited potent inhibition of VEGFR-2, with IC50 values in the nanomolar range. nih.gov

PI3Kα: The phosphoinositide 3-kinase (PI3K) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. nih.gov Aberrant activation of this pathway is frequently observed in various cancers, making PI3Kα an attractive therapeutic target. nih.govresearchgate.net While specific data on this compound is not available, the development of PI3Kα inhibitors is an active area of research. nih.gov

Tyrosine Kinases: This broad family of enzymes is a crucial component of signaling pathways that control cell growth and differentiation. mdpi.com The success of tyrosine kinase inhibitors like imatinib (B729) has revolutionized the treatment of certain cancers. nih.gov Novel aniline derivatives have been investigated as potential tyrosine kinase inhibitors. mdpi.com

p38α MAP Kinase: The p38 mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to stress and inflammation and has been implicated in cancer progression. mdpi.commdpi.com Inhibition of p38α MAPK is being explored as a potential anticancer strategy. nih.gov

Rho Kinase: The Rho kinase (ROCK) signaling pathway is involved in regulating cell shape, motility, and proliferation. Dysregulation of this pathway has been linked to cancer invasion and metastasis. Potent and selective inhibitors of Rho kinase have been developed. medchemexpress.com

DNA topoisomerases are essential enzymes that manage the topological state of DNA during replication, transcription, and other cellular processes. nih.gov These enzymes are validated targets for a number of clinically used anticancer drugs, which act by stabilizing the enzyme-DNA complex, leading to DNA strand breaks and cell death. nih.gov While topoisomerase inhibition is a known mechanism of action for various anticancer agents, including some antibiotics being repurposed for cancer therapy, specific studies detailing the inhibitory activity of this compound against DNA topoisomerases are not extensively documented in the available literature. nih.govmdpi.com

Evasion of apoptosis, or programmed cell death, is a hallmark of cancer. The B-cell lymphoma-2 (Bcl-2) family of proteins are key regulators of apoptosis, with proteins like Bcl-2 and Bcl-xL acting as inhibitors of this process. nih.gov Overexpression of these anti-apoptotic proteins is common in many cancers and is associated with tumor progression and resistance to therapy. Therefore, inhibitors of Bcl-2 and Bcl-xL are a promising class of anticancer drugs. selleckchem.com Drugs like navitoclax (B1683852) are known to target Bcl-2 and Bcl-xL, inducing apoptosis in cancer cells. ebi.ac.uk Some benzoxazole derivatives have been shown to induce apoptosis in cancer cells, suggesting a potential interaction with the apoptotic machinery. nih.gov

The anticancer activity of this compound and related compounds stems from their ability to modulate key cellular pathways that are dysregulated in cancer.

The inhibition of kinases such as VEGFR-2 directly impacts angiogenesis signaling pathways. nih.gov Furthermore, evidence suggests that benzoxazole derivatives can modulate other critical pathways. For example, a benzoxazole derivative known as K313 has been shown to suppress the mTOR/p70S6K pathway in leukemia and lymphoma cells. nih.gov This pathway is a central regulator of cell growth, proliferation, and survival.

Additionally, aniline derivatives have been reported to promote apoptosis by activating autophagy through the PI3K/AKT/mTOR pathway in non-small cell lung cancer cells. mdpi.com The modulation of these interconnected pathways can lead to cell cycle arrest and the induction of apoptosis. nih.govmdpi.com For instance, some benzoxazole derivatives have been shown to cause cell cycle arrest at the G0/G1 phase and to activate the mitochondrial pathway of apoptosis, as evidenced by the activation of caspase-9 and caspase-3. nih.gov

Based on a comprehensive review of available scientific literature, there is currently insufficient specific data on the chemical compound This compound to provide a detailed article covering the requested biological and preclinical evaluation points.

Research on the benzoxazole scaffold is extensive, with numerous studies investigating the biological activities of various derivatives. This broad body of work indicates that compounds containing the benzoxazole moiety often exhibit significant antimicrobial, anticancer, and anti-inflammatory properties. However, the specific biological effects—such as the disruption of cellular signaling pathways, induction of apoptosis, cytosolic vacuolization, and precise antimicrobial efficacy—are highly dependent on the complete and specific structure of the molecule, including the nature and position of all substituents.

While general activities are reported for the broader class of 2-arylbenzoxazoles and N-phenyl-1,3-benzoxazol-2-amines, detailed experimental results focusing explicitly on this compound are not available in the public domain. Consequently, an evidence-based article that adheres strictly to the requested scientific parameters for this particular compound cannot be generated at this time. Further experimental research would be required to elucidate its specific biological activity profile.

Antimicrobial Efficacy

Antibacterial Activity

Mechanisms of Antibacterial Action

The antibacterial effects of this compound have been attributed to specific molecular interactions within bacterial cells, primarily targeting essential enzymes required for their survival and replication.

DNA Gyrase Inhibition

DNA gyrase is a critical enzyme in bacteria that introduces negative supercoils into DNA, a process essential for DNA replication and transcription. Inhibition of this enzyme leads to the disruption of these vital cellular processes, ultimately resulting in bacterial cell death. While the broader class of benzoxazoles has been investigated for antibacterial properties, specific studies detailing the direct inhibitory effects of this compound on DNA gyrase are not extensively available in the current scientific literature. However, the structural motifs present in this compound are common in other known DNA gyrase inhibitors, suggesting a potential mechanism that warrants further investigation.

Glucosamine 6-Phosphate Synthase Inhibition

Glucosamine-6-phosphate synthase is a key enzyme in the biosynthesis of the bacterial cell wall, specifically in the pathway that produces UDP-N-acetylglucosamine, a crucial precursor for peptidoglycan synthesis. The inhibition of this enzyme weakens the cell wall, leading to cell lysis and death. Although various heterocyclic compounds are known to target this enzyme, specific research confirming this compound as an inhibitor of glucosamine-6-phosphate synthase is not prominently documented.

Antifungal Activity

The compound this compound has demonstrated notable antifungal properties against a range of pathogenic fungi.

Activity against Candida Strains (e.g., Candida albicans, Candida glabrata)

Candida albicans and Candida glabrata are significant opportunistic fungal pathogens in humans. Studies have shown that benzoxazole derivatives can exhibit potent activity against these strains. nih.gov For instance, certain 5-chloro-1,3-benzoxazol-2(3H)-one derivatives have shown good antifungal activity against Candida albicans. nih.gov While specific data for this compound is limited, the general efficacy of the benzoxazole scaffold suggests its potential as an anti-Candida agent. The activity of various antifungal agents against Candida glabrata often varies, with this species known for its intrinsic and acquired resistance to certain drug classes. nih.gov

Activity against Other Fungi (e.g., Aspergillus clavatus)

Aspergillus clavatus is a fungus that can be pathogenic to humans. The antifungal potential of novel compounds against such molds is an area of active research. While the direct activity of this compound against Aspergillus clavatus has not been specifically reported, the broader class of benzoxazole derivatives has been explored for activity against various Aspergillus species.

Mechanisms of Antifungal Action

The antifungal mechanisms of benzoxazole derivatives are often multifaceted. One primary mode of action involves the inhibition of ergosterol (B1671047) biosynthesis. scispace.com Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and cell death. scispace.com Other potential mechanisms include the perturbation of cell wall integrity and the inhibition of key fungal enzymes. For some benzoxazole derivatives, the antifungal action is comparable to that of commercially available azole drugs, which also target ergosterol synthesis. nih.gov

Perturbation of Total Sterols Content

No specific data regarding the perturbation of total sterols content by this compound were found in the reviewed scientific literature.

Inhibition of Efflux Pumps

There is no specific information available in the reviewed literature concerning the activity of this compound as an inhibitor of efflux pumps.

Membrane Permeabilizing Properties

No specific research findings on the membrane permeabilizing properties of this compound were identified in the available literature.

Antiprotozoal Activity

Research into the antiprotozoal capabilities of benzoxazoles has identified the (3-benzoxazol-2-yl) phenylamine scaffold as a promising starting point for the development of new therapeutic agents. olemiss.edusemanticscholar.orgresearchgate.net A series of derivatives based on this core structure have been synthesized and evaluated for potential antimalarial, antileishmanial, and antitrypanosomal activities. semanticscholar.orgresearchgate.net

Antimalarial Activity

In the pursuit of novel antiprotozoal agents, derivatives of the parent compound 3-benzoxazolyl aniline have been investigated. semanticscholar.orgresearchgate.net The amidation of 3-benzoxazolyl aniline with a chloroacetyl functional group, resulting in compound 5a (2-Chloro-N-(3-(benzo[d]oxazol-2-yl)phenyl)acetamide), was found to confer good antimalarial activity. semanticscholar.orgresearchgate.net The molecular docking study of compound 5a suggested that its antimalarial activity may be related to the deregulation of Plasmodium falciparum purine (B94841) nucleoside phosphorylase (PfPNP) activity. semanticscholar.org

Another derivative, compound 6d , also showed promising results in biological screenings. semanticscholar.org While specific IC50 values for this compound were not detailed in the reviewed abstracts, the data for these related derivatives highlight the potential of this chemical class.

Table 1: Antimalarial Activity of Selected Benzoxazole Derivatives

| Compound ID | Chemical Name | Activity Description | Putative Mechanism of Action |

|---|---|---|---|

| 5a | 2-Chloro-N-(3-(benzo[d]oxazol-2-yl)phenyl)acetamide | Good antimalarial activity semanticscholar.orgresearchgate.net | Deregulation of PfPNP activity semanticscholar.org |

| 6d | Data Not Available | Promising biological screening data semanticscholar.org | Data Not Available |

Antileishmanial Activity

The benzoxazolyl aniline scaffold has also been evaluated for its potential against Leishmania species. semanticscholar.orgresearchgate.net Studies indicate that derivatives of 3-benzoxazolyl aniline exhibit activity against these protozoan parasites. semanticscholar.orgresearchgate.net Specifically, the chloroacetyl derivative 5a (2-Chloro-N-(3-(benzo[d]oxazol-2-yl)phenyl)acetamide), which demonstrated good antimalarial effects, also showed moderate inhibitory activity against Leishmania species. semanticscholar.orgresearchgate.net This suggests that functionalization of the benzoxazolyl aniline core can lead to compounds with a spectrum of antiprotozoal activity. semanticscholar.org

Table 2: Antileishmanial Activity of Selected Benzoxazole Derivatives

| Compound ID | Chemical Name | Activity Description |

|---|

| 5a | 2-Chloro-N-(3-(benzo[d]oxazol-2-yl)phenyl)acetamide | Moderate inhibitory activity semanticscholar.orgresearchgate.net |

Antitrypanosomal Activity

Direct studies detailing the in vitro or in vivo antitrypanosomal activity of this compound are not extensively documented. However, the broader class of benzoxazole derivatives has been a subject of interest in the search for new treatments for trypanosomiasis. Research into the structure-activity relationships of related benzazole compounds, such as benzothiazoles and benzimidazoles, has indicated that the core heterocyclic structure can serve as a scaffold for potent antitrypanosomal agents. The nature and position of substituents on both the benzoxazole ring system and its appended aryl groups are critical in determining the efficacy and selectivity of these compounds against parasitic protozoa like Trypanosoma brucei. For instance, the presence of amidino groups on related benzazole structures has been shown to significantly impact their activity. Without specific experimental data for this compound, its potential in this area remains speculative and warrants further investigation.

Deregulation of PfPNP Activity

There is currently no specific information available regarding the ability of this compound to deregulate the activity of Plasmodium falciparum purine nucleoside phosphorylase (PfPNP). PfPNP is a crucial enzyme in the purine salvage pathway of the malaria parasite, making it an attractive target for novel antimalarial drugs. The development of inhibitors for PfPNP is an active area of research. While various heterocyclic compounds are being explored as potential PfPNP inhibitors, the specific effects of 2-aminoaryl benzoxazoles, including the compound , on this enzyme have not been reported. Future studies would be necessary to determine if this compound or its analogs exhibit any inhibitory activity against PfPNP and could therefore be considered for antimalarial drug development.

Other Pharmacological Activities (e.g., Anti-inflammatory, Cholinesterase Inhibition)

The anti-inflammatory and cholinesterase inhibitory potential of benzoxazole derivatives has been more broadly explored. The benzoxazole scaffold is present in a number of compounds exhibiting these activities.

Anti-inflammatory Activity: Benzoxazole derivatives have been investigated for their ability to modulate inflammatory pathways. For example, certain 2-substituted benzoxazoles have demonstrated anti-inflammatory effects, potentially through the inhibition of cyclooxygenase (COX) enzymes. The substitution pattern on the benzoxazole core and the 2-aryl ring plays a significant role in the potency and selectivity of these compounds. The presence of a chlorine atom, such as in this compound, can influence the electronic and lipophilic properties of the molecule, which may impact its interaction with biological targets involved in inflammation. However, specific anti-inflammatory data for this particular compound is not available.

Cholinesterase Inhibition: Several benzoxazole analogs have been evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the management of Alzheimer's disease. Structure-activity relationship studies of novel benzoxazole and naphthoxazole analogs have shown that the nature of the heterocyclic core and its substituents are crucial for inhibitory activity. For instance, some naphthoxazole derivatives have displayed potent and selective AChE inhibition. While these findings suggest that the benzoxazole scaffold can be a basis for the design of cholinesterase inhibitors, the specific inhibitory activity of this compound against AChE and BChE has not been characterized.

Structure Activity Relationship Sar and Mechanistic Insights

Influence of Substituents on the Benzoxazole (B165842) Core on Biological Activity

The benzoxazole ring system serves as a crucial scaffold, and its substitution pattern is a key determinant of the compound's pharmacological profile.

The presence of a halogen, particularly a chlorine atom, at position 6 of the benzoxazole core is a significant modulator of biological activity. Halogens are electron-withdrawing groups that can alter the electronic distribution of the benzoxazole ring, thereby influencing its binding capabilities with target macromolecules. nih.gov This substitution can also enhance the lipophilicity of the molecule, which may improve its ability to traverse cellular membranes and reach its site of action.

In studies of various benzoxazole derivatives, the 6-chloro substitution has been shown to be favorable for a range of biological effects, including anticancer and antimicrobial activities. e3s-conferences.org For instance, research on related benzothiazole (B30560) structures, which are structurally similar to benzoxazoles, has shown that the presence of a nitro or cyano group at the 6-position increased antiproliferative activity, highlighting the importance of electron-withdrawing substituents at this position. mdpi.com The specific placement at position 6 is often critical, as moving the halogen to other positions on the ring can lead to a decrease in potency, suggesting a specific fit within the biological target's binding site.

A comparative analysis of halogenated versus non-halogenated benzoxazoles often reveals the superior potency of the halogenated analogs. The table below summarizes the general impact of such substitutions.

The nature of the substituent at the 2-position of the benzoxazole ring is a primary determinant of the molecule's biological specificity and potency. nih.gov In the case of 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline, this is an aniline (B41778) (aminophenyl) group. The aryl ring at this position can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, with the target protein. nih.gov

The substitution pattern on this 2-aryl ring is also crucial. The placement of the amino group at the meta-position (position 3) of the phenyl ring, as in the title compound, defines a specific spatial orientation of this key functional group. This orientation is critical for establishing precise interactions, such as hydrogen bonds, with amino acid residues in a binding pocket. nih.gov Studies on different series of 2-arylbenzoxazoles have consistently shown that both the identity and position of substituents on the aryl ring can dramatically alter the biological activity. nih.govnih.gov

While this compound features specific substituents, SAR studies often explore the effects of other functional groups to probe the requirements of the biological target.

Methyl Group: The introduction of a methyl group can increase lipophilicity and introduce favorable van der Waals interactions if it fits into a hydrophobic pocket of the target. However, its steric bulk can also lead to a loss of activity if it clashes with the binding site.

Hydroxyl Group: A hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming strong interactions with the target and increasing binding affinity. It also tends to increase the hydrophilicity of the molecule, which can affect its solubility and pharmacokinetic properties.

The strategic placement of these and other groups is a common strategy in medicinal chemistry to optimize the potency and drug-like properties of a lead compound.

Contribution of the Aniline Moiety to Activity and Binding

The aniline portion of this compound is a critical pharmacophoric element. Its primary amino group is a potent hydrogen bond donor, which is a fundamental interaction for anchoring ligands into protein binding sites. The specific meta-positioning of this amino group dictates the vector of this hydrogen bond, which must be complementary to the arrangement of hydrogen bond acceptors on the target protein.

Correlation between Molecular Structure and Observed Biological Effects

The observed biological effects of this compound are a direct outcome of its molecular structure. The combination of the electron-withdrawing chlorine on the benzoxazole scaffold and the hydrogen-bonding aniline group at the 2-position creates a molecule with a distinct electronic and steric profile.

The general SAR for this class of compounds can be summarized as follows:

A rigid, planar benzoxazole core often acts as a scaffold.

An electron-withdrawing group at position 6, such as chlorine, is frequently associated with enhanced potency. e3s-conferences.org

The 2-position requires an aryl group for activity, with its substitution pattern being critical for target-specific interactions.

A hydrogen bond donor, like the amino group on the aniline ring, is often essential for anchoring the molecule to its biological target.

The table below provides a summary of the structure-activity relationships for key components of this molecular scaffold.

Computational Chemistry and in Silico Approaches

Molecular Docking Studies

Molecular docking is a computational technique used to predict how a molecule (ligand) binds to a macromolecular target, such as a protein. Such studies are fundamental in drug discovery for identifying potential therapeutic targets and understanding mechanisms of action. For 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline, these studies would be hypothetical as no specific research has been performed.

Prediction of Binding Modes and Affinities with Target Proteins

Molecular docking simulations for this compound would involve preparing a 3D model of the compound and docking it into the active sites of various biologically relevant proteins. The goal would be to identify the most stable binding conformations and to calculate a binding affinity score, which estimates the strength of the interaction. Research on similar 2-arylbenzoxazoles has explored targets such as DNA gyrase, cyclooxygenase (COX) enzymes, and various kinases, suggesting these could be potential starting points for investigation nih.govnih.gov.

Rationalization of Inhibitory Activity

If experimental data showed inhibitory activity for this compound against a specific enzyme or receptor, molecular docking could provide a rationalization for this activity. By visualizing the predicted binding pose, researchers could understand how the molecule fits within the target's active site and disrupts its function. For other benzoxazoles, docking studies have successfully correlated binding modes with observed biological activities, such as antimicrobial or anticancer effects researchgate.netmdpi.com.

Identification of Key Interacting Amino Acids

A key outcome of molecular docking is the identification of specific amino acid residues within the target protein that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and pi-stacking. For this compound, identifying these key interactions would be crucial for understanding its binding mechanism and for guiding future efforts to design more potent and selective derivatives. For example, the nitrogen and oxygen atoms in the benzoxazole (B165842) ring and the aniline (B41778) nitrogen are potential hydrogen bond acceptors and donors that could form critical interactions with a protein target mdpi.com.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It provides insights into a compound's geometry, electronic properties, and chemical reactivity. While DFT studies have been conducted on many benzoxazole derivatives, no specific data exists for this compound researchgate.netnih.govresearchgate.net.

Interpretation of Electronic and Structural Properties

A DFT analysis of this compound would begin with geometry optimization to determine its most stable three-dimensional conformation, including bond lengths and angles. Subsequently, electronic properties such as the distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would be calculated. The HOMO-LUMO energy gap is a critical parameter, as a smaller gap generally implies higher chemical reactivity researchgate.net. Molecular Electrostatic Potential (MEP) maps could also be generated to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for intermolecular interactions.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Development of Predictive Models for Biological Activity

No studies detailing the development of QSAR models specifically for this compound were identified.

Identification of Key Molecular Descriptors Influencing Activity

There is no available research that identifies and discusses the key molecular descriptors that influence the biological activity of this compound.

Principal Component Analysis (PCA) and Regression Methods (PCR, PLS)

A search for the application of PCA, PCR, or PLS methods in the analysis of this compound and its analogs did not yield any relevant studies.

Advanced Research Perspectives and Therapeutic Lead Optimization

Strategies for Optimizing Potency and Selectivity of Benzoxazole (B165842) Derivatives

The optimization of benzoxazole derivatives is a key focus in medicinal chemistry to enhance their therapeutic efficacy while minimizing off-target effects. Strategies revolve around systematic modifications of the benzoxazole-aniline core and analysis of the resulting structure-activity relationships (SAR).

Key optimization strategies include:

Substitution Pattern Modification: The nature and position of substituents on both the benzoxazole and aniline (B41778) rings play a crucial role in determining biological activity. For instance, the presence of electron-withdrawing groups, such as the chloro group in 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline, can significantly influence the electronic properties of the molecule and its interaction with biological targets. olemiss.edujocpr.com

Isosteric and Bioisosteric Replacements: Replacing certain functional groups with others that have similar physical or chemical properties (isosteres) can lead to improved potency, selectivity, and pharmacokinetic profiles. Bioisosteric replacement of the benzoxazole core with other heterocyclic systems like benzimidazole (B57391) or benzothiazole (B30560) has been explored to modulate activity. olemiss.edu

Scaffold Hopping: This strategy involves replacing the central benzoxazole-aniline scaffold with structurally different moieties that maintain a similar spatial arrangement of key interacting groups. This can lead to the discovery of novel chemotypes with improved drug-like properties.

Structure-Based Drug Design: When the three-dimensional structure of the biological target is known, computational methods such as molecular docking can be employed to design derivatives that fit optimally into the active site, thereby enhancing potency and selectivity.

The following table summarizes the influence of various substituents on the activity of benzoxazole derivatives based on general findings in the literature.

| Position of Substitution | Type of Substituent | Effect on Biological Activity | Reference |

| Benzoxazole Ring (Position 5 or 6) | Electron-withdrawing (e.g., -Cl, -NO2) | Often enhances antimicrobial and antiproliferative activity | olemiss.edujocpr.com |

| Benzoxazole Ring (Position 5 or 6) | Electron-donating (e.g., -OCH3) | Can modulate activity, depending on the target | dntb.gov.ua |

| Aniline Ring (various positions) | Halogens, Alkyl, Alkoxy groups | Can significantly impact potency and selectivity for various targets | dntb.gov.ua |

Exploration of Novel Biological Targets for this compound and Analogues

While the precise biological targets of this compound are not extensively defined in publicly available literature, the broader class of benzoxazole derivatives has been shown to interact with a wide array of biological targets. This provides a roadmap for exploring the therapeutic potential of this specific compound and its analogues.

Potential biological targets for investigation include:

Kinases: Many benzoxazole derivatives have been identified as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways. Vascular endothelial growth factor receptor-2 (VEGFR-2) is one such kinase target, and its inhibition can block angiogenesis, a key process in tumor growth. dntb.gov.uamdpi.com

Topoisomerases: These enzymes are essential for DNA replication and repair, making them attractive targets for anticancer drugs. Some benzoxazole-containing compounds have demonstrated inhibitory activity against topoisomerases.

Cyclooxygenases (COX): The COX enzymes are involved in the inflammatory response. Selective inhibition of COX-2 is a validated strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects.

Microtubules: Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain benzoxazole derivatives have been shown to interfere with tubulin polymerization.

Monoamine Oxidases (MAO): These enzymes are involved in the metabolism of neurotransmitters, and their inhibition is a therapeutic approach for neurological disorders. jocpr.com

Further screening of this compound and its analogues against diverse panels of biological targets is warranted to uncover novel mechanisms of action and therapeutic applications.

Design of Next-Generation Therapeutics Based on the Benzoxazole-Aniline Scaffold

The benzoxazole-aniline scaffold serves as a valuable starting point for the design of next-generation therapeutics with improved efficacy and safety profiles. biotech-asia.org The design process often involves a combination of traditional medicinal chemistry approaches and modern computational techniques.

Key design considerations include:

Hybrid Molecule Design: This approach involves combining the benzoxazole-aniline scaffold with other pharmacophores to create hybrid molecules with dual or synergistic activities. For example, linking the scaffold to a known kinase inhibitor moiety could result in a potent and selective anticancer agent.

Prodrug Strategies: To improve the pharmacokinetic properties of the parent compound, prodrugs can be designed. These are inactive derivatives that are converted to the active drug in the body through enzymatic or chemical processes.

Targeted Drug Delivery: Conjugating the benzoxazole-aniline molecule to a targeting moiety, such as an antibody or a peptide that recognizes a specific cell surface receptor, can enhance its delivery to the site of action and reduce systemic toxicity.

Pharmacophore Modeling and Virtual Screening: Computational models that define the essential structural features required for biological activity (pharmacophores) can be developed based on known active benzoxazole derivatives. olemiss.edubiotech-asia.org These models can then be used to virtually screen large chemical libraries to identify new compounds with the desired activity.

The following table illustrates a hypothetical design strategy for next-generation therapeutics based on the benzoxazole-aniline scaffold.

| Therapeutic Goal | Design Strategy | Rationale |

| Increased Anticancer Potency | Hybridization with a known tubulin inhibitor | To create a dual-action agent that targets both cell signaling and mitosis |

| Improved Brain Penetration for Neurodegenerative Diseases | Modification to increase lipophilicity and reduce efflux | To enhance the ability of the compound to cross the blood-brain barrier |

| Enhanced Anti-inflammatory Activity | Design of selective COX-2 inhibitors | To reduce the gastrointestinal side effects associated with non-selective NSAIDs |

Interdisciplinary Research Approaches in Chemical Biology and Medicinal Chemistry

The development of novel therapeutics based on the this compound scaffold necessitates a collaborative and interdisciplinary approach, integrating expertise from chemical biology, medicinal chemistry, computational chemistry, and pharmacology.

Key interdisciplinary approaches include:

Chemical Biology Probes: Synthesizing derivatives of this compound with reactive or reporter groups can create chemical probes to identify and validate its biological targets. These probes can be used in techniques such as affinity chromatography and activity-based protein profiling.

High-Throughput Screening (HTS): Screening large libraries of benzoxazole-aniline analogues against a variety of biological assays can rapidly identify lead compounds with desired activities.

Computational Chemistry and Molecular Modeling: In silico methods, including molecular docking, quantum mechanics calculations, and molecular dynamics simulations, can provide valuable insights into the binding modes of these compounds with their targets, guiding the rational design of more potent and selective analogues. mdpi.comalliedacademies.org

Integrated Drug Discovery Platforms: A seamless integration of chemical synthesis, biological evaluation, and computational modeling allows for iterative cycles of design, synthesis, and testing, accelerating the lead optimization process. jocpr.com

By combining these diverse approaches, researchers can more effectively and efficiently advance promising benzoxazole-aniline derivatives from initial hits to clinical candidates.

Q & A

Q. What are the established synthetic routes for 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline?

The compound is typically synthesized via cyclization reactions. A common approach involves reacting 2-amino-5-chlorophenol with an appropriately substituted benzoyl chloride or nitrile under acidic conditions, followed by catalytic cyclization (e.g., using POCl₃). For example, benzoxazole formation can occur via condensation of 2-hydroxyaniline derivatives with chlorinated intermediates, as demonstrated in analogous benzoxazole syntheses . Key steps include optimizing reaction temperature (80–120°C) and solvent selection (e.g., DMF or toluene) to enhance yield.

Q. Which analytical techniques are critical for characterizing this compound?

Essential techniques include:

- X-ray crystallography : Determines molecular packing and bond angles (e.g., monoclinic crystal system with space group P2₁/n, as seen in similar benzoxazole derivatives ).

- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm for benzoxazole rings ).

- Mass spectrometry : High-resolution MS validates molecular weight (expected m/z: 210.0793 for C₁₃H₁₀ClN₂O⁺ ).

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular weight | 210.23 g/mol | |

| Boiling point | 375.2 ± 25.0 °C | |

| LogP | 3.04 | |

| Purity (typical) | 95% |

Q. How is the compound’s stability assessed under laboratory conditions?

Stability studies involve:

- Thermogravimetric analysis (TGA) : To evaluate decomposition temperatures (e.g., stability up to 180°C based on benzoxazole analogs ).

- HPLC monitoring : Track degradation products in solvents like acetonitrile or DMSO over time.

- Light sensitivity tests : UV-Vis spectroscopy to assess photolytic degradation (λₘₐₓ ~300 nm for benzoxazole chromophores ).

Advanced Research Questions

Q. How can contradictions in reported physicochemical data be resolved?

Discrepancies (e.g., boiling point variations) often arise from purity differences or measurement techniques. Mitigation strategies include:

Q. What challenges arise in crystallographic refinement of this compound?

Common issues include:

- Disorder in the chloro-benzoxazole moiety : Addressed using SHELXL’s PART instruction to model split positions .

- Twinned crystals : Apply twin law matrices (e.g., 180° rotation about the c-axis) in programs like TWINABS .

- Low data-to-parameter ratios : Optimize data collection at synchrotron sources to enhance resolution (<1.0 Å) .

Q. How does the chloro substituent influence electronic properties and reactivity?

The 6-chloro group:

- Electron-withdrawing effect : Reduces electron density at the benzoxazole ring, enhancing electrophilic substitution at the aniline para-position (supported by DFT calculations ).

- Steric effects : Moderates steric hindrance in cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids) .

Q. What methodologies are used to study environmental degradation pathways?

Advanced approaches include:

- LC-QTOF-MS : Identifies transformation products (e.g., hydroxylated or dechlorinated derivatives) in soil/water matrices .

- Isotopic labeling : Track C-labeled compound to quantify mineralization rates in bioremediation studies .

Methodological Guidance

Designing experiments to optimize synthetic yield

- DoE (Design of Experiments) : Vary reaction time, temperature, and catalyst loading (e.g., POCl₃: 1.2–2.0 eq) to identify optimal conditions .

- In situ monitoring : Use FTIR to detect intermediate formation (e.g., imine or amide stretches at 1650–1700 cm⁻¹) .

Validating computational models for electronic structure prediction

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.